

Application Notes and Protocols for Chmfl-btk-01 In Vitro Kinase Assay

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Compound of Interest

Compound Name: Chmfl-btk-01

Cat. No.: B12432557

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These application notes provide a detailed protocol for determining the in vitro potency of **Chmfl-btk-01**, a highly selective irreversible inhibitor of Bruton's tyrosine kinase (BTK). The described methodology utilizes the ADP-Glo™ Kinase Assay, a common and robust platform for measuring kinase activity.

Introduction

Chmfl-btk-01 is a potent and selective irreversible inhibitor of Bruton's tyrosine kinase (BTK), with a reported IC₅₀ of 7 nM.[1][2][3] It forms a covalent bond with the Cys481 residue in the active site of BTK, leading to its inactivation.[3] BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[4][5][6][7] Dysregulation of the BCR signaling pathway is implicated in various B-cell malignancies and autoimmune diseases, making BTK an attractive therapeutic target. This document provides a comprehensive protocol for the in vitro characterization of **Chmfl-btk-01**'s inhibitory activity against BTK.

Data Presentation

Table 1: Kinase Inhibition Profile of **Chmfl-btk-01**

Target Kinase	IC50 (nM)	Assay Platform	Reference
BTK	7	Not specified	[1][2][3]

Table 2: Recommended Reagent Concentrations for In Vitro BTK Kinase Assay

Reagent	Stock Concentration	Final Concentration
Recombinant Human BTK	Varies (lot-specific)	1-5 ng/μL
Poly(4:1 Glu, Tyr) Peptide Substrate	10 mg/mL	0.2 mg/mL
ATP	10 mM	10 μM
Chmfl-btk-01	10 mM in DMSO	0.1 nM - 10 μM
Kinase Assay Buffer (1X)	See Table 3	1X
ADP-Glo™ Reagent	Provided in kit	As per manufacturer
Kinase Detection Reagent	Provided in kit	As per manufacturer

Table 3: Composition of 5X Kinase Assay Buffer

Component	Stock Concentration	Final Concentration (in 5X)
Tris-HCl, pH 7.5	1 M	200 mM
MgCl ₂	1 M	100 mM
MnCl ₂	1 M	10 mM
DTT	1 M	250 μM
BSA	10 mg/mL	0.5 mg/mL

Experimental Protocols

Protocol 1: Preparation of Reagents

- **Chmfl-btk-01** Stock Solution: Prepare a 10 mM stock solution of **Chmfl-btk-01** in DMSO.[8] Store at -20°C.
- Kinase Assay Buffer (5X): Prepare a 5X stock of the kinase assay buffer as described in Table 3. Store at 4°C.
- Kinase Assay Buffer (1X): Prepare a 1X working solution by diluting the 5X stock with nuclease-free water. Prepare this fresh for each experiment.
- ATP Solution: Prepare a 10 mM ATP stock solution in nuclease-free water. Store in aliquots at -20°C.
- Substrate Solution: Prepare a 10 mg/mL stock solution of Poly(4:1 Glu, Tyr) peptide in nuclease-free water. Store in aliquots at -20°C.
- Recombinant BTK Enzyme: The concentration of recombinant BTK will be lot-specific. Thaw on ice immediately before use and dilute to the desired concentration in 1X Kinase Assay Buffer.

Protocol 2: IC₅₀ Determination for an Irreversible Inhibitor (**Chmfl-btk-01**)

This protocol is designed for a 384-well plate format and utilizes the Promega ADP-Glo™ Kinase Assay.

Part A: Pre-incubation of BTK with **Chmfl-btk-01**

- Prepare Serial Dilutions of **Chmfl-btk-01**:
 - Perform a serial dilution of the 10 mM **Chmfl-btk-01** stock solution in 1X Kinase Assay Buffer to obtain a range of concentrations (e.g., from 10 μM down to 0.1 nM). The final DMSO concentration in the assay should not exceed 1%.
- Set up the Pre-incubation Plate:

- Add 2.5 μ L of diluted **Chmfl-btk-01** or vehicle (1X Kinase Assay Buffer with the same final DMSO concentration) to the appropriate wells of a 384-well plate.
- Add 2.5 μ L of diluted BTK enzyme (at 2X the final desired concentration) to each well.
- The total volume in each well is now 5 μ L.
- Incubate:
 - Seal the plate and incubate for a predetermined time (e.g., 60 minutes) at room temperature. The pre-incubation time is a critical parameter for irreversible inhibitors and may need to be optimized.

Part B: Kinase Reaction

- Prepare Substrate/ATP Mix:
 - Prepare a 2X Substrate/ATP mix in 1X Kinase Assay Buffer containing Poly(4:1 Glu, Tyr) peptide at a final concentration of 0.4 mg/mL and ATP at a final concentration of 20 μ M.
- Initiate the Kinase Reaction:
 - Add 5 μ L of the 2X Substrate/ATP mix to each well of the pre-incubation plate.
 - The total reaction volume is now 10 μ L.
- Incubate:
 - Mix the plate gently and incubate for 60 minutes at 30°C.

Part C: ADP Detection

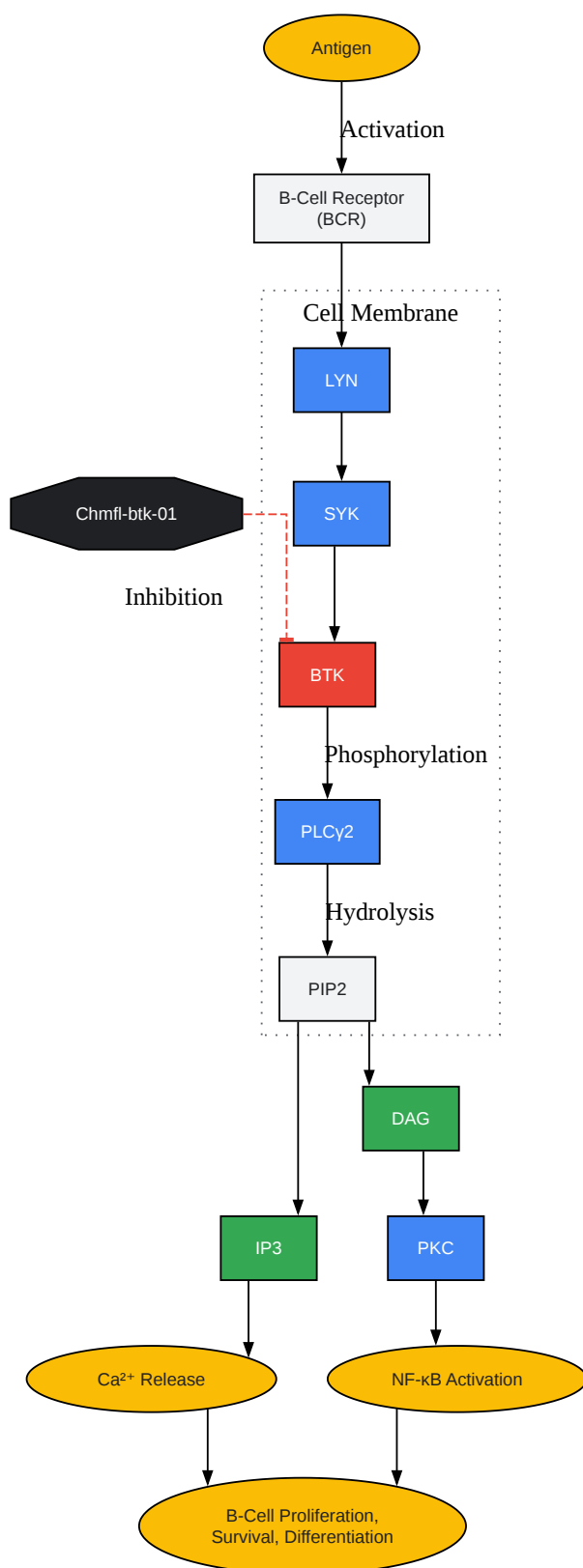
- Add ADP-Glo™ Reagent:
 - Add 10 μ L of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
 - Incubate for 40 minutes at room temperature.[9]

- Add Kinase Detection Reagent:
 - Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
 - Incubate for 30 minutes at room temperature.[9]
- Measure Luminescence:
 - Read the luminescence on a plate reader. The signal is proportional to the amount of ADP generated and thus, the kinase activity.

Part D: Data Analysis

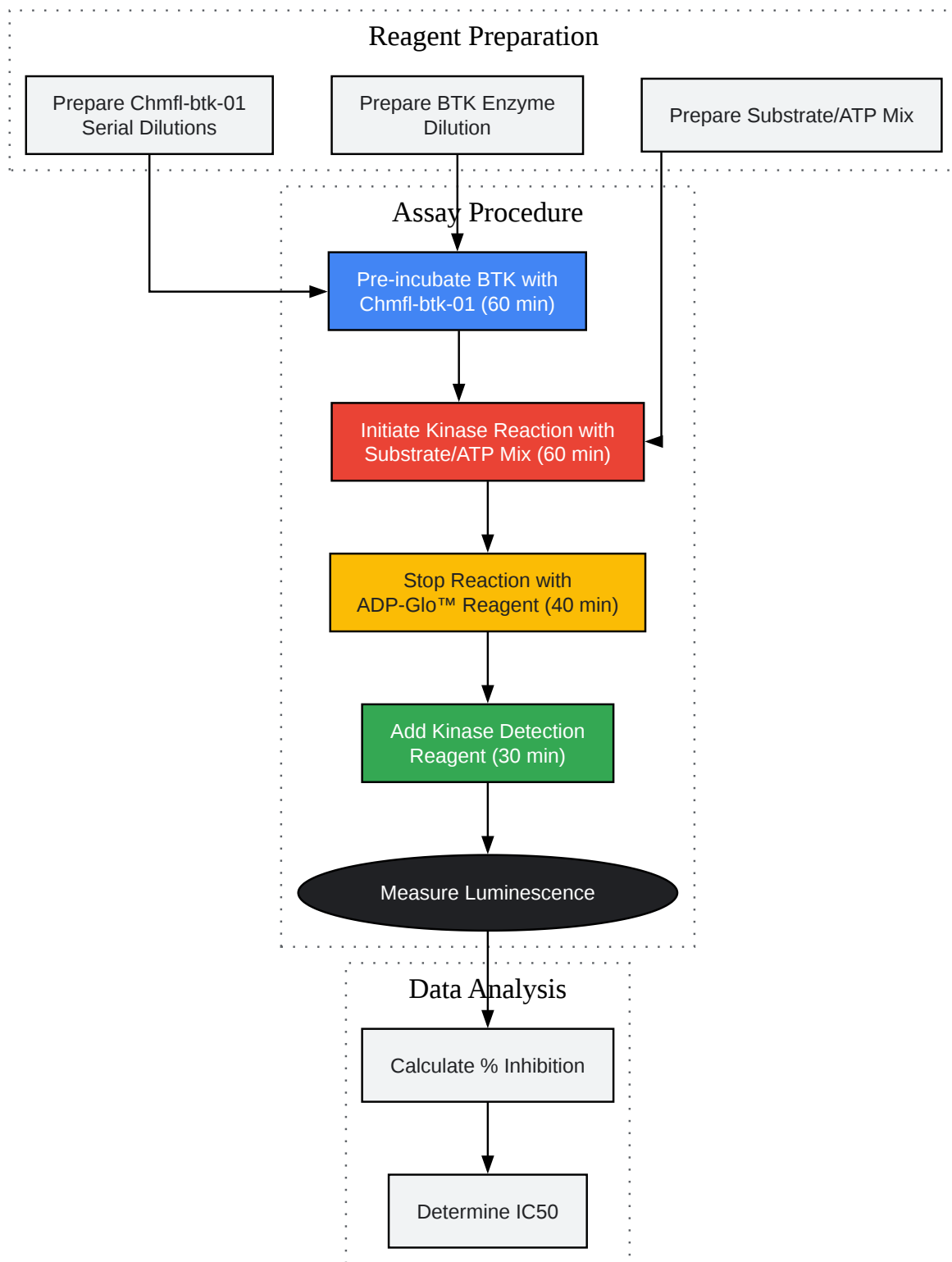
- Calculate Percent Inhibition:
 - Use the following formula to calculate the percent inhibition for each concentration of **Chmfl-btk-01**: $\% \text{ Inhibition} = 100 * (1 - (RLU_{\text{inhibitor}} - RLU_{\text{background}}) / (RLU_{\text{vehicle}} - RLU_{\text{background}}))$ where RLU is the Relative Luminescent Units.
- Determine IC50:
 - Plot the percent inhibition against the logarithm of the **Chmfl-btk-01** concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualizations



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Caption: BTK Signaling Pathway and Inhibition by **Chmfl-btk-01**.



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References

- [1. medchemexpress.com \[medchemexpress.com\]](https://www.medchemexpress.com)
- [2. medchemexpress.com \[medchemexpress.com\]](https://www.medchemexpress.com)
- [3. Discovery of N-\(3-\(5-\(\(3-acrylamido-4-\(morpholine-4-carbonyl\)phenyl\)amino\)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl\)-2-methylphenyl\)-4-\(tert-butyl\)benzamide \(CHMFL-BTK-01\) as a highly selective irreversible Bruton's tyrosine kinase \(BTK\) inhibitor - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [4. The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [5. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
- [6. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
- [7. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
- [8. glpbio.com \[glpbio.com\]](https://www.glpbio.com)
- [9. promega.com \[promega.com\]](https://www.promega.com)
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